4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid
Description
Properties
IUPAC Name |
4-methyl-2-oxo-1H-quinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-4-10(13)12-9-5-7(11(14)15)2-3-8(6)9/h2-5H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOSLZIOHCOEKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559329 | |
| Record name | 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124281-65-8 | |
| Record name | 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Isatin-Based Condensation and Cyclization
A prominent method involves isatin derivatives as starting materials. For example, the patent CN102924374B outlines a route for analogous quinoline-4-carboxylic acids:
-
Condensation : Isatin reacts with acetone under basic conditions (NaOH/H₂O) to form 2-methylquinoline-4-carboxylic acid.
-
Aldol Addition : The intermediate undergoes reaction with benzaldehyde to introduce a vinyl group.
-
Oxidation : Potassium permanganate oxidizes the vinyl group to a carboxylic acid.
Adaptation for Target Compound :
Friedländer Annulation
The Friedländer synthesis couples aminobenzaldehydes with ketones to form quinolines. For 4-methyl-2-oxo derivatives:
-
Substrate Selection :
Key Conditions :
-
Solvent: Ethanol/water mixtures (reflux, 6–12 hours).
-
Catalyst: Acidic (HCl) or basic (NaOH) conditions for cyclization.
Pfitzinger Reaction Modifications
The Pfitzinger reaction converts isatin into quinoline-4-carboxylic acids via alkaline cleavage. For 4-methyl-2-oxo-7-carboxylic acid:
-
Starting Material : 6-Methylisatin ensures the methyl group at position 4 post-cyclization.
-
Reaction with Pyruvic Acid : Forms a β-keto acid intermediate, which decarboxylates to yield the quinoline skeleton.
-
Selective Oxidation : H₂O₂ or O₂ introduces the 2-oxo group without over-oxidizing the carboxylic acid.
Example Protocol :
-
6-Methylisatin (10 mmol), pyruvic acid (12 mmol), and 15% NaOH (50 mL) are refluxed at 100°C for 3 hours.
-
Acidification with HCl precipitates the product (Yield: 55–60%).
Oxidation and Functional Group Interconversion
Introduction of the 2-Oxo Group
Potassium Permanganate Oxidation :
-
Conditions : Aqueous KMnO₄ (2 equiv) at 35–45°C for 2–8 hours.
-
Mechanism : The vinyl or methyl group at position 2 is oxidized to a ketone.
Alternative Oxidants :
Carboxylic Acid Retention and Protection
-
Selective pH Control : Acidifying to pH 1–2 precipitates the carboxylic acid while keeping other groups intact.
-
Ester Protection : Methyl ester intermediates (e.g., using SOCl₂/MeOH) prevent decarboxylation during oxidation.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
-
Recrystallization : Ethanol/water mixtures improve purity (m.p. 238–240°C).
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves regioisomers.
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Byproduct Formation
-
Decarboxylation : Minimized by low-temperature oxidation (≤45°C) and avoiding prolonged heating.
-
Isomer Separation : HPLC with C18 columns (acetonitrile/0.1% TFA) achieves >98% purity.
Industrial Scalability and Cost Efficiency
-
Raw Material Cost : Isatin (~$50/kg) and acetone (~$1/kg) make the isatin route economically viable.
-
Catalyst Recycling : KMnO₄ can be recovered as MnO₂ and regenerated, reducing waste.
Emerging Methodologies
Enzymatic Oxidation
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
Chemistry
4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid serves as a precursor in synthesizing more complex quinoline derivatives. It is utilized in various chemical reactions due to its ability to undergo oxidation, reduction, and electrophilic substitution.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms various quinoline derivatives | Potassium permanganate, chromium trioxide |
| Reduction | Converts keto group to hydroxyl group | Sodium borohydride, lithium aluminum hydride |
| Substitution | Introduces substituents at different positions | Halogens, nitro compounds |
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates significant antimicrobial properties against various bacterial strains. The following table summarizes minimum inhibitory concentration (MIC) values:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies have demonstrated the compound's effectiveness against cancer cell lines, particularly MCF-7 breast cancer cells. The following table presents IC50 values:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 ± 3 | MCF-7 |
| Doxorubicin (reference) | 0.5 ± 0.1 | MCF-7 |
Synthesis and Evaluation of Derivatives
Numerous studies have focused on synthesizing derivatives of this compound and evaluating their biological activities. For example:
- A series of derivatives were synthesized and tested for antibacterial and anticancer activities.
- Molecular docking studies indicated effective binding of these compounds to target proteins involved in cancer progression and bacterial resistance mechanisms.
Notable Research Findings
One study highlighted the synthesis of derivatives that exhibited enhanced potency compared to the parent compound against both bacterial strains and cancer cell lines. These findings suggest that structural modifications can significantly influence biological activity.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication, thereby exhibiting antimicrobial activity . The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid can be contextualized by comparing it to analogous quinoline derivatives. Key differences in substituent positions, electronic effects, and biological activities are highlighted below.
Structural and Physicochemical Properties
*Estimated based on structurally related compounds .
Electronic and Computational Insights
- DFT Calculations: For 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid (), the hydroxy group at position 4 increases electron density at the carbonyl oxygen, affecting reactivity. In contrast, the methyl group in the target compound may sterically hinder electrophilic attacks .
- Log S and Solubility: The target compound’s solubility is likely higher than that of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (Log S = −2.76) due to the electron-withdrawing carboxylic acid at position 7 .
Biological Activity
4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a methyl group, a keto group, and a carboxylic acid group. This unique substitution pattern contributes to its distinct biological properties. The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, allowing for further functionalization and study in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains using minimum inhibitory concentration (MIC) assays. For instance:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound has moderate to strong antibacterial effects, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been assessed through in vitro studies using various cancer cell lines. Notably, it has shown effectiveness against the MCF-7 breast cancer cell line. The following table summarizes the findings from these studies:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 ± 3 | MCF-7 |
| Doxorubicin (reference) | 0.5 ± 0.1 | MCF-7 |
The IC50 value indicates that while the compound is less potent than Doxorubicin, it still demonstrates promising anticancer activity .
The mechanism by which this compound exerts its biological effects involves interaction with various cellular targets and pathways:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : It has been suggested that the compound can activate apoptotic pathways in cancer cells.
- Antibacterial Mechanism : Its antimicrobial action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives of this compound:
- Synthesis of Derivatives : A series of derivatives were synthesized and evaluated for their antibacterial and anticancer activities. Some derivatives showed improved potency compared to the parent compound.
- Molecular Docking Studies : Computational studies have indicated that these compounds can effectively bind to target proteins involved in cancer progression and bacterial resistance mechanisms.
Q & A
Basic: What are the established synthetic routes for 4-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid, and how do their yields and conditions compare?
Methodological Answer:
The synthesis typically involves cyclization and functionalization steps. For example:
- Hydrolysis of Ethyl Esters : Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate can be hydrolyzed using thiourea and anhydrous K₂CO₃ in ethanol to yield the carboxylic acid derivative (e.g., 85% yield for analogous compounds) .
- Condensation with Amino Acid Esters : Direct condensation of quinoline carboxylates with amino acid ester hydrochlorides in the presence of triethylamine is another route, achieving moderate to high yields (e.g., 70–85%) .
- Substitution-Hydrolysis Sequences : For structurally similar compounds (e.g., 7-chloro-6-fluoro derivatives), two-step syntheses involving halogen substitution followed by hydrolysis under mild conditions (e.g., 60–80°C) are effective, with yields >75% .
Key Considerations : Reaction time, temperature, and catalyst choice (e.g., triethylamine vs. pyridine.HF) significantly impact purity and by-product formation .
Basic: How is the structure of this compound validated post-synthesis?
Methodological Answer:
Structural confirmation relies on multi-technique approaches:
- Spectroscopy :
- ¹H/¹³C-NMR : Proton environments (e.g., aromatic H at δ 8.72 ppm for C2-H) and carbonyl carbons (δ ~165–175 ppm) are diagnostic .
- IR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm the oxo-dihydroquinoline core .
- Elemental Analysis : Matches calculated C, H, N, and O percentages within 0.3% error .
- Chromatography : HPLC or LC-MS monitors purity (>95%) and detects side products .
Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?
Methodological Answer:
By-product reduction strategies include:
- Temperature Control : Lowering reaction temperatures (e.g., RT to 85°C) during cyclization steps reduces decomposition .
- Catalyst Screening : Triethylamine improves regioselectivity in amide bond formation compared to stronger bases, reducing undesired substitutions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction homogeneity and yield .
- Stepwise Purification : Sequential column chromatography and recrystallization remove impurities early, as shown in fluorinated quinoline syntheses .
Data Insight : For example, optimizing hydrolysis of ethyl esters with pyridine.HF increased yields from 70% to 85% while reducing reaction time from 3h to 1h .
Advanced: How do structural modifications at the 3- and 7-positions affect pharmacological activity?
Methodological Answer:
Key structure-activity relationship (SAR) findings:
- 3-Carboxylic Acid Group : Essential for binding to biological targets (e.g., bacterial DNA gyrase in antimicrobial quinolones). Removal or esterification reduces activity .
- 7-Substituents : Electron-withdrawing groups (e.g., -Cl, -F) enhance antimicrobial potency by improving membrane penetration. For example, 7-fluoro derivatives show 4x higher activity against Gram-positive bacteria .
- 1,2-Dihydroquinoline Core : Saturation at C1-C2 improves metabolic stability compared to fully aromatic analogs, as seen in anticancer derivatives tested on MCF-7 cells (IC₅₀: 8a–c < 10 µM vs. Doxorubicin: 5 µM) .
Experimental Validation : MTT assays and bacterial inhibition studies correlate substituent effects with activity .
Advanced: How can analytical methods resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from:
- Purity Variability : HPLC-MS quantifies impurities (e.g., <2% vs. >5%) that may skew bioactivity results .
- Assay Conditions : Standardizing cell lines (e.g., MCF-7 passage number) and bacterial strains (e.g., ATCC controls) reduces variability .
- Metabolite Interference : LC-MS/MS detects active metabolites (e.g., hydrolyzed esters) that may contribute to reported effects .
Case Study : Inconsistent anticancer data for 3-carboxylate derivatives were resolved by confirming metabolite formation (e.g., 7-methoxy → 7-hydroxy in vivo) .
Advanced: What in silico strategies predict the binding mode of this compound to biological targets?
Methodological Answer:
Computational approaches include:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., topoisomerase II). The 4-methyl group shows hydrophobic contacts with Val96 and Ala98 in simulated DNA gyrase binding .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes, revealing hydrogen bonds between the 2-oxo group and Ser84 .
- QSAR Models : CoMFA/CoMSIA analyses correlate 3D descriptors (e.g., logP, polar surface area) with antimicrobial IC₅₀ values .
Validation : Cross-referencing with crystallographic data (e.g., PDB: 1KZN) improves prediction accuracy .
Advanced: How is the stability of this compound assessed under physiological conditions?
Methodological Answer:
Stability protocols involve:
- Forced Degradation Studies : Exposure to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions, followed by HPLC quantification of degradation products .
- Plasma Stability Assays : Incubation in human plasma (37°C, 24h) measures hydrolysis rates. For example, ester derivatives degrade >90% within 6h, while carboxylic acids remain >80% intact .
- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation (λmax shifts indicate structural breakdown) .
Key Finding : The 2-oxo-1,2-dihydroquinoline core is stable at pH 4–8 but degrades under strong alkaline conditions (>pH 10) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
